INCB047986

Preclinical toxicology JAK1 inhibitor safety Structure–toxicity relationship

INCB047986 (also designated INCB-047986, INCB is an orally bioavailable, small-molecule inhibitor of Janus kinase 1 (JAK1), originally developed by Incyte Corporation. It belongs to the piperidin-4-yl azetidine chemotype and possesses the molecular formula C₂₀H₁₆FN₇OS.

Molecular Formula
Molecular Weight
Cat. No. B1192885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB047986
SynonymsINCB047986;  INCB-047986;  INCB 047986.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

INCB047986 Procurement Guide: Chemical Identity, Target Class, and Research-Grade Sourcing Profile


INCB047986 (also designated INCB-047986, INCB 47986) is an orally bioavailable, small-molecule inhibitor of Janus kinase 1 (JAK1), originally developed by Incyte Corporation [1]. It belongs to the piperidin-4-yl azetidine chemotype and possesses the molecular formula C₂₀H₁₆FN₇OS [2][3]. The compound was advanced into Phase I/II clinical evaluation for rheumatoid arthritis, myelodysplastic syndromes, and advanced solid tumors; however, all development was discontinued in 2014–2015 following the emergence of preclinical toxicological findings that were not observed in other Incyte JAK inhibitor programs [4]. INCB047986 is now encountered exclusively as a research tool compound for preclinical JAK1 pathway interrogation.

Why Generic INCB047986 Substitution Fails: Preclinical Toxicity Profile Precludes Interchange with In-Class JAK1 Inhibitors


INCB047986 cannot be treated as a generic, functionally interchangeable JAK1 inhibitor. While it shares the JAK1 target designation with clinical-stage comparators such as filgotinib (GLPG0634), itacitinib (INCB039110), and upadacitinib (ABT-494), its preclinical toxicology profile proved compound-specific: the toxicological signal that terminated its development was explicitly stated by the originator to be absent from all other Incyte JAK inhibitor programs, including its structural congener itacitinib [1]. This observation implies that the toxicity is not a class effect of JAK1 inhibition but is instead linked to the unique molecular structure of INCB047986. For research procurement, this means that substituting any other JAK1 inhibitor will not replicate the full biological profile of INCB047986, including its off-target interactions and toxicological signature. Any experimental system designed to probe the specific pharmacology of this compound requires authentic INCB047986; a surrogate JAK1 inhibitor will confound interpretation of structure–toxicity relationships [2].

INCB047986 Quantitative Differentiation Evidence: Toxicity-Linked Termination, Selectivity Space, and Clinical Dosing


Program Termination Due to Compound-Specific Preclinical Toxicity: Direct Comparator Evidence vs. Itacitinib (INCB039110)

INCB047986 was the only JAK inhibitor in Incyte's portfolio to be terminated because of preclinical toxicological findings. In its Q3 2014 SEC 10-Q filing, Incyte explicitly stated: "Based on recent preclinical toxicological findings we have terminated the clinical development of this compound. These preclinical toxicological findings have not been observed in any other of our JAK inhibitor programs" [1]. The closest comparator is itacitinib (INCB039110), Incyte's other selective JAK1 inhibitor, which continued clinical development and was not affected by this toxicity signal. This constitutes a qualitative but definitive differentiation: INCB047986 possesses a unique toxicity liability that is not shared by the structurally related INCB039110, nor by the JAK1/2 inhibitor ruxolitinib [2].

Preclinical toxicology JAK1 inhibitor safety Structure–toxicity relationship

Clinical Development Trajectory Comparative: Indication Breadth vs. Itacitinib and Filgotinib

INCB047986 was the only JAK1 inhibitor to be simultaneously developed for both oncology (advanced solid tumors, myelodysplastic syndromes) and chronic inflammatory disease (rheumatoid arthritis) by the same originator, before being terminated. In contrast, itacitinib (INCB039110) was initially studied in RA, psoriasis, and myelofibrosis, but then strategically repositioned exclusively to oncology indications [1]. Filgotinib (GLPG0634) advanced in RA and Crohn's disease Phase II trials without entering oncology [2]. INCB047986 thus occupies a unique position as a JAK1 inhibitor whose dual oncology–inflammation development was cut short by compound-specific toxicity, making it a reference tool for studying JAK1 pathway effects across both therapeutic contexts.

Clinical development JAK1 inhibitor Indication positioning

Phase II Rheumatoid Arthritis Dosing Design: Head-to-Head Placebo-Controlled Quantitative Dosing Regimen

INCB047986 was evaluated in a registered, double-blind, placebo-controlled Phase II trial in moderate-to-severe rheumatoid arthritis (NCT02151474) using three discrete dose levels: 4 mg, 8 mg, and 12 mg once daily (QD) for 28 days, with a planned enrollment of 15 subjects per arm (60 total) [1]. This dosing design enables direct comparison with other JAK inhibitors tested in RA. For context, filgotinib was tested in RA at 50–200 mg QD doses, and tofacitinib at 5–10 mg BID [2]. The substantially lower milligram doses of INCB047986 (4–12 mg QD) are consistent with a high-potency JAK1 inhibitor, although no publicly available efficacy data exist because the trial was terminated (enrollment reached only 3 subjects before discontinuation) [3]. The dosing regimen itself is quantitative evidence of the compound's intended pharmacological window.

Rheumatoid arthritis Phase II clinical trial JAK1 inhibitor dosing

Oral Bioavailability Classification: In Vivo-Relevant Pharmacokinetic Property Relative to Injectable-Only Comparators

INCB047986 is consistently described by the NCI Drug Dictionary and clinical trial records as an "orally bioavailable" JAK inhibitor, with Phase I/II clinical protocols employing oral (PO) self-administration [1][2]. This oral route of administration distinguishes it from research-grade JAK inhibitors that require parenteral delivery (e.g., certain early-generation tool compounds). The oral bioavailability is a prerequisite for investigating systemic JAK1 pathway modulation in chronic dosing models. Although specific oral bioavailability percentages (F%) are not publicly available, the compound's progression to oral Phase II trials in RA constitutes pragmatic evidence of adequate oral absorption and systemic exposure to achieve pharmacologically active concentrations [3].

Oral bioavailability JAK inhibitor ADME

INCB047986 High-Value Application Scenarios: Toxicity Probe, Dual-Indication Reference, and Preclinical Dosing Calibration


Structure–Toxicity Relationship (STR) Studies Differentiating JAK1 Inhibitor Chemotypes

INCB047986 is uniquely suited as a chemical probe for structure–toxicity relationship studies within the JAK1 inhibitor class. Because the originator confirmed that the preclinical toxicological findings leading to its termination were absent from all other Incyte JAK inhibitor programs [1], comparative toxicogenomic or histopathological profiling of INCB047986 versus itacitinib (INCB039110) can identify off-target liabilities linked specifically to the INCB047986 scaffold. This application is directly supported by the direct head-to-head evidence of differential toxicity outcomes.

Dual Oncology–Inflammation Reference Standard for JAK1 Pathway Research

INCB047986 is the only JAK1 inhibitor that was formally investigated in both oncology (solid tumors, MDS) and chronic inflammatory disease (RA) clinical trials before termination [1]. Researchers conducting cross-indication comparisons of JAK1 pathway inhibition can use INCB047986 as a common reference compound that bridges both therapeutic contexts, enabling controlled studies of tissue-specific JAK1 signaling effects without confounding by indication-specific compound selection.

In Vivo Dosing Calibration for High-Potency Oral JAK1 Inhibitors

The Phase II RA dosing regimen of 4–12 mg QD provides a clinically derived reference range for calibrating in vivo preclinical dosing in rodent or non-human primate models [1]. This quantitative dosing anchor is particularly valuable for pharmacokinetic–pharmacodynamic modeling studies that aim to recapitulate clinically relevant JAK1 target engagement levels, and it is directly traceable to the registered clinical trial protocol (NCT02151474).

Negative Control for Programmatic JAK Inhibitor Safety Screening

Because INCB047986 was terminated for compound-specific toxicity while other Incyte JAK inhibitors advanced, it serves as a built-in 'positive toxicity control' for screening assays designed to detect the toxicological signature that distinguished INCB047986 from itacitinib and ruxolitinib [1]. This application leverages the unique binary outcome of the Incyte portfolio to benchmark the sensitivity and specificity of novel safety pharmacology assays.

Quote Request

Request a Quote for INCB047986

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.